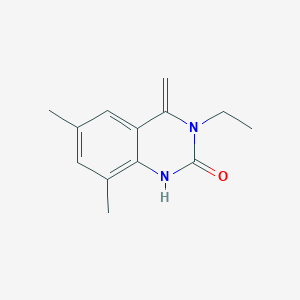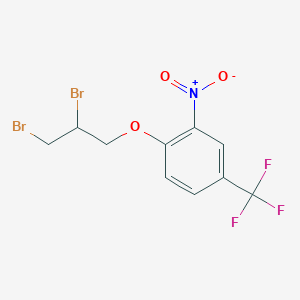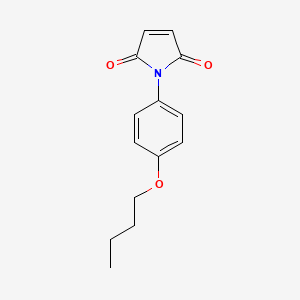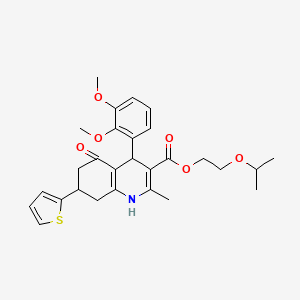![molecular formula C24H18N2O2S B11082522 (5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11082522.png)
(5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule, enhancing its functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(2-OXO-2-PHENYLETHYL)SULFANYL]ACETIC ACID: Shares the sulfanyl and phenylethyl groups but differs in the overall structure and functional groups.
1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE: Similar imidazole core but lacks the sulfanyl and phenylethyl groups.
Uniqueness
2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18N2O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-phenacylsulfanyl-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H18N2O2S/c27-22(19-12-6-2-7-13-19)17-29-24-25-21(16-18-10-4-1-5-11-18)23(28)26(24)20-14-8-3-9-15-20/h1-16H,17H2/b21-16- |
InChI Key |
HRSVYYXARJSMQJ-PGMHBOJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11082448.png)


![3-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B11082472.png)

![2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B11082490.png)

![(5Z)-1-(3-bromophenyl)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11082492.png)
![(5Z)-1-(4-methylphenyl)-5-[(piperidin-1-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11082508.png)
![Ethyl 4-[({1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11082515.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide](/img/structure/B11082529.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11082537.png)
